6-Fluoro Substitution Confers 6-Fold Superior PARP-1 Inhibitory Potency Over Unsubstituted Imidazo[4,5-c]pyridine Carboxamide Core
In a systematic SAR study of imidazo[4,5-c]pyridinecarboxamide derivatives evaluated as PARP-1 inhibitors, the 6-fluoro-substituted analog demonstrated an IC50 of 0.528 μM, representing a 6-fold potency improvement over the unsubstituted parent imidazo[4,5-c]pyridinecarboxamide core, which exhibited an IC50 of 3.2 μM [1]. This improvement is attributed to favorable electronic modulation of the pyridine ring by fluorine, enhancing hydrogen-bonding interactions within the PARP-1 catalytic pocket.
| Evidence Dimension | PARP-1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.528 μM (6-fluoro-substituted imidazo[4,5-c]pyridinecarboxamide derivative, compound 8d) |
| Comparator Or Baseline | IC50 = 3.2 μM (unsubstituted imidazo[4,5-c]pyridinecarboxamide core, compound 8a) |
| Quantified Difference | 6.1-fold improvement in potency |
| Conditions | In vitro PARP-1 enzymatic inhibition assay |
Why This Matters
For oncology programs targeting PARP-1, the 6-fluoro substituent delivers a measurable 6-fold potency gain over the unsubstituted scaffold, enabling lower compound loading in assay cascades and providing a defined SAR starting point for lead optimization.
- [1] Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Chinese Journal of Organic Chemistry / Acta Chimica Sinica. Compound 8d (6-fluoro-substituted): IC50 = 0.528 μM; compound 8a (unsubstituted core): IC50 = 3.2 μM. View Source
